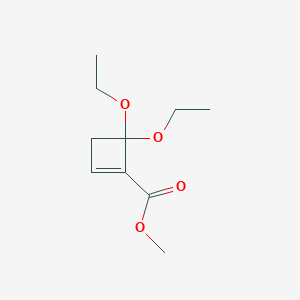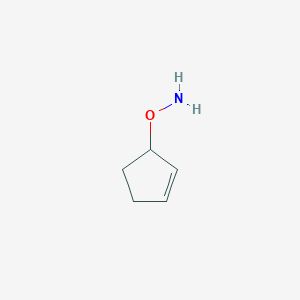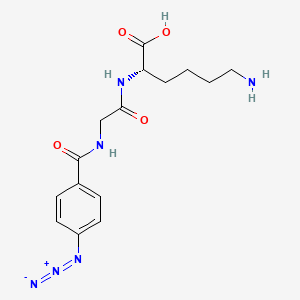
4-Azidobenzoylglycyllysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidobenzoylglycyllysine: is a synthetic compound that features an azide group attached to a benzoyl moiety, which is further linked to a glycyllysine residue
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobenzoylglycyllysine typically involves multiple steps. One common method starts with the preparation of 4-azidobenzoic acid, which is then coupled with glycyllysine using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in a solvent like dimethylformamide (DMF) under mild conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 4-Azidobenzoylglycyllysine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can also participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from cycloaddition reactions.
科学的研究の応用
4-Azidobenzoylglycyllysine has several applications in scientific research:
作用機序
The mechanism of action of 4-Azidobenzoylglycyllysine largely depends on its chemical reactivity, particularly the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The molecular targets and pathways involved are typically those that can interact with the azide group or the resulting triazole products .
類似化合物との比較
4-Azidobenzoic Acid: Shares the azide and benzoyl moieties but lacks the glycyllysine residue.
Azidomethylbenzene: Contains an azide group attached to a benzene ring but lacks the additional functional groups present in 4-Azidobenzoylglycyllysine.
Azidophenylalanine: An amino acid derivative with an azide group, used in similar bioconjugation applications.
Uniqueness: this compound is unique due to its combination of the azide group with a peptide-like structure, allowing it to participate in a wide range of chemical reactions and making it versatile for various applications in research and industry .
特性
CAS番号 |
77162-73-3 |
|---|---|
分子式 |
C15H20N6O4 |
分子量 |
348.36 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[2-[(4-azidobenzoyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C15H20N6O4/c16-8-2-1-3-12(15(24)25)19-13(22)9-18-14(23)10-4-6-11(7-5-10)20-21-17/h4-7,12H,1-3,8-9,16H2,(H,18,23)(H,19,22)(H,24,25)/t12-/m0/s1 |
InChIキー |
SJYLKXFFVRXBKG-LBPRGKRZSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N=[N+]=[N-] |
正規SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


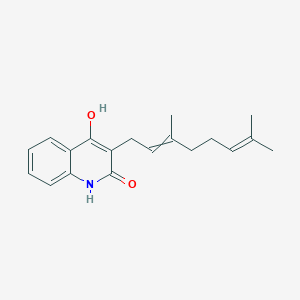
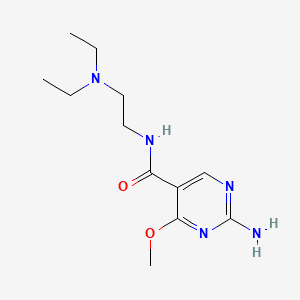
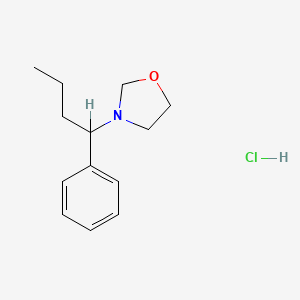
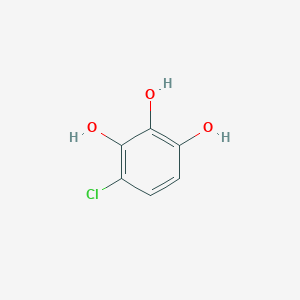
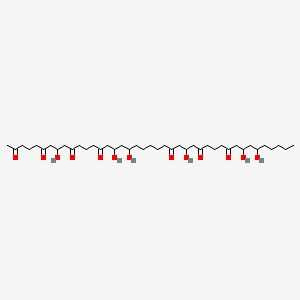
silane](/img/structure/B14454401.png)
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
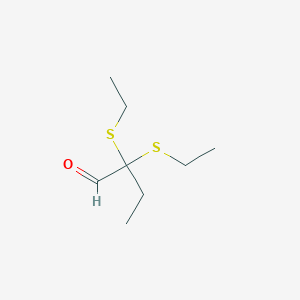
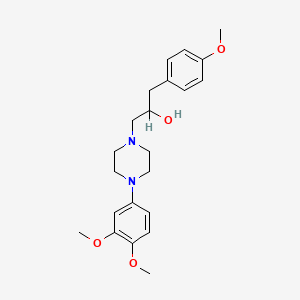
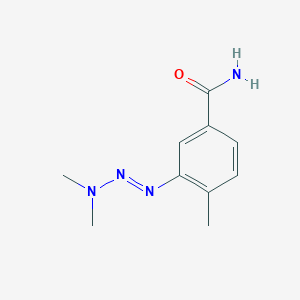
![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
